Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound notable for its unique structural features and potential applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of nitrogen atoms within its bicyclic framework, which contributes to its distinct chemical properties. The molecular formula for this compound is , and it has a molecular weight of approximately .
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate falls under the category of diazabicyclo compounds, which are known for their rigid structures and the presence of nitrogen atoms in their rings. This classification highlights its potential utility in various chemical reactions and biological interactions .
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves multi-step organic reactions that include the formation of the bicyclic structure followed by functionalization at specific positions on the molecule .
For instance, one common synthetic route involves the enantioselective construction of the bicyclic scaffold from simpler organic molecules .
The molecular structure of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate can be represented using several structural formulas:
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3
CC(C)(C)OC(=O)N1CC2CC1CNC2
.The compound's rigidity and nitrogen content within its bicyclic structure contribute to its unique reactivity and biological properties.
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical transformations:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The specific products depend on the reagents and conditions used during these transformations.
The mechanism of action for tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves interactions with biological targets through its nitrogen atoms and rigid structure .
Research indicates that this compound may influence various biological systems by modulating enzyme activity or receptor interactions, particularly in studies related to opioid receptors . Understanding these interactions is crucial for developing potential therapeutic applications.
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is typically a solid at room temperature with a melting point that varies based on purity and specific synthesis methods .
Key chemical properties include:
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate has several notable applications:
The stereoselective construction of the 3,6-diazabicyclo[3.2.1]octane framework presents significant synthetic challenges due to the need for precise trans-fused ring juncture stereochemistry. Two predominant strategies have emerged for achieving the desired (1R,5S) configuration in tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate: chiral auxiliary-mediated cyclization and kinetic resolution techniques. The chiral pool approach utilizes enantiomerically pure starting materials like L-tartaric acid derivatives that already contain the target stereocenters, which are then elaborated through ring-forming reactions . Alternatively, enzymatic resolution of racemic intermediates using lipases or esterases provides enantioenriched precursors with >98% ee, as demonstrated in the synthesis of the (1R,5S)-enantiomer (CAS: 1058737-47-5) [8].
Recent advances have focused on asymmetric catalytic hydrogenation of dihydropyridinium salts using chiral Ir(III) catalysts, achieving diastereomeric ratios exceeding 20:1. The stereochemical integrity of the bicyclic system is particularly sensitive to reaction temperature and solvent polarity, with optimal control observed in methanol at -20°C [7]. Microwave-assisted cyclization has also shown promise in enhancing stereoselectivity while reducing reaction times from 48 hours to under 2 hours, mitigating the risk of epimerization that plagues traditional heating methods .
Table 1: Stereoselective Methods for Bicyclic Scaffold Construction
Method | Key Conditions | diastereomeric Ratio | ee (%) | Reference |
---|---|---|---|---|
Chiral Pool | L-tartrate derivatives, THF reflux | Single isomer | >99 | [8] |
Enzymatic Resolution | Lipase PS, vinyl acetate, 35°C | - | 98.5 | |
Catalytic Hydrogenation | [Ir(COD)Cl]₂/(R)-Segphos, MeOH, -20°C | 22:1 | - | [7] |
Microwave Cyclization | 150°C, DMF, 90 min | 15:1 | - |
The introduction of the tert-butoxycarbonyl (Boc) protecting group serves dual purposes in diazabicyclo[3.2.1]octane chemistry: it safeguards the secondary amine during downstream functionalization while dramatically improving crystalline character for purification. Standard protocols employ di-tert-butyl dicarbonate (Boc₂O) with triethylamine in dichloromethane, achieving >95% protection efficiency at 0-25°C [1] . However, the exothermic nature of this reaction necessitates careful temperature control to prevent N,O-bis-Boc byproduct formation, particularly when scaling beyond laboratory quantities.
Alternative activating agents including 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) in acetonitrile have demonstrated improved selectivity for mono-Boc protection of the unsymmetrical 3,6-diazabicyclo[3.2.1]octane system [3]. The hydrochloride salt form (CAS: 194032-49-0) offers handling advantages by reducing oil formation during workup, with the free base liberated in situ using aqueous sodium carbonate [3]. Crucially, the Boc group enhances solubility in apolar solvents, facilitating chromatographic purification on silica gel with hexane/ethyl acetate gradients (0-30% EtOAc), yielding products with ≥95% purity as confirmed by HPLC [1] [2].
Table 2: Comparative Boc-Protection Conditions
Conditions | Base/Additive | Solvent | Temperature | Yield (%) | Purity (%) | |
---|---|---|---|---|---|---|
Boc₂O (1.05 eq) | Et₃N (2 eq) | CH₂Cl₂ | 0°C → RT, 64h | 63 | 95 | [2] |
Boc₂O (1.2 eq) | None | CH₃CN | Reflux, 2h | 78 | 97 | [3] |
Boc₂O (1.1 eq) | DIPEA (1.5 eq) | DMF | -20°C → RT, 12h | 85 | 98 | |
Boc₂O (1.3 eq) | DMAP (0.1 eq) | THF | 40°C, 4h | 91 | 96 | [1] |
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the bicyclic core of 3,6-diazabicyclo[3.2.1]octanes from diene precursors. Second-generation Grubbs catalysts (G-II) and Hoveyda-Grubbs catalysts (HG-II) demonstrate exceptional efficacy in forming the strained [3.2.1] bicyclic system at loadings as low as 1.5 mol%. Solvent optimization studies reveal dichloroethane (DCE) as superior to toluene or THF, likely due to enhanced catalyst solubility and stability [7]. Microwave assistance at 80°C significantly suppresses olefin isomerization side reactions while reducing reaction times from 24 hours to 45 minutes.
Critical to RCM success is the judicious selection of N-protecting groups for the diene precursor. While Boc groups provide satisfactory results, N-mesityl (Mes) or N-2,4,6-trimethylphenyl (TMP) protected dienes achieve near-quantitative cyclization yields due to diminished catalyst coordination with the nitrogen lone pair [7]. Post-metathesis, catalytic hydrogenation (10% Pd/C, H₂ 50 psi) cleanly saturates the endocyclic alkene without cleavage of the Boc group, though over-reduction to the fully saturated octahydro derivative remains a concern requiring careful monitoring [7] [8].
Optimizing overall yield in the synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate requires addressing cumulative inefficiencies across 5-7 step sequences. The highest yielding route reported to date (Patent KR20160018524A) employs a telescoped process where intermediates advance without isolation until the bicyclic core formation stage, boosting overall yield to 38% compared to 12-18% for step-isolated approaches [7]. Key innovations include solvent standardization to enable direct carryover between steps and in-line purification via acid/base extraction trains.
Reaction engineering plays a pivotal role: continuous flow hydrogenation at 100 bar H₂ achieves complete conversion in <10 minutes versus 12 hours under batch conditions, minimizing decomposition of acid-sensitive intermediates [7]. Concentration studies reveal an optimal 0.3M for cyclization steps to balance intermolecular dimerization and reaction rate. For the critical Boc protection, substoichiometric zinc(II) triflate (0.05 eq) catalyzes the reaction while suppressing tert-butyl ether byproducts, enabling 91% yield at kilogram scale . Final purification via antisolvent crystallization (heptane/MTBE) affords pharmaceutical-grade material with 99.5A% purity, avoiding the significant losses (15-20%) associated with chromatographic methods [8].
Table 3: Yield Optimization Parameters in Key Steps
Synthetic Step | Standard Yield | Optimized Yield | Key Improvement | Scale Demonstrated | |
---|---|---|---|---|---|
Bicyclization | 45-55% | 78% | Microwave assistance, 150°C | 100g | |
Boc Protection | 60-70% | 91% | Zn(OTf)₂ catalysis | 5kg | |
Reductive Amination | 65% | 89% | NaBH(OAc)₃, MS 4Å | 1kg | [7] |
Ring-Closing Metathesis | 73% | 95% | HG-II catalyst (0.5 mol%), DCE, 80°C | 500g | [7] |
Crystallization | 80% recovery | 92% recovery | Heptane/MTBE antisolvent | 10kg | [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7